5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile
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Overview
Description
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile typically involves the condensation of 5-chloro-3-hydroxypyridine with thiophene-2-carbonitrile. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 5-(5-Chloro-3-oxopyridin-2-yl)thiophene-2-carbonitrile.
Reduction: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-amine.
Substitution: 5-(5-Substituted-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile.
Scientific Research Applications
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and nitrile groups are likely involved in hydrogen bonding and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
Its combination of pyridine and thiophene rings also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H5ClN2OS |
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Molecular Weight |
236.68 g/mol |
IUPAC Name |
5-(5-chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H5ClN2OS/c11-6-3-8(14)10(13-5-6)9-2-1-7(4-12)15-9/h1-3,5,14H |
InChI Key |
DRJLYHIEGXAFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C#N |
Origin of Product |
United States |
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